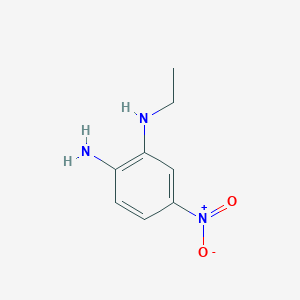
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring and a propan-1-amine group at the 4th position . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine typically involves the alkylation of 2,3-dimethylpyridine with a suitable alkylating agent, followed by amination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines . Substitution reactions can lead to a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylpyridin-4-YL)propan-1-amine: This compound is similar in structure but has only one methyl group at the 2nd position.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: This compound has a pyrazole ring instead of a pyridine ring.
Uniqueness
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine is unique due to the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
3-(2,3-dimethylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-9(2)12-7-5-10(8)4-3-6-11/h5,7H,3-4,6,11H2,1-2H3 |
Clave InChI |
JIVDQKZEOJEBAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


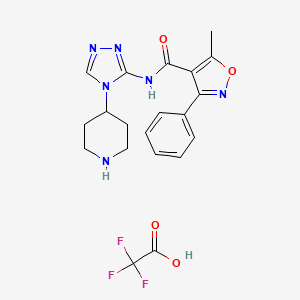
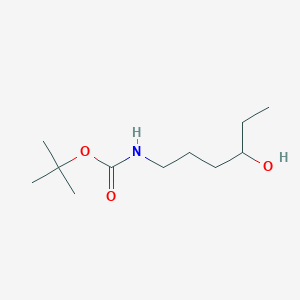
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
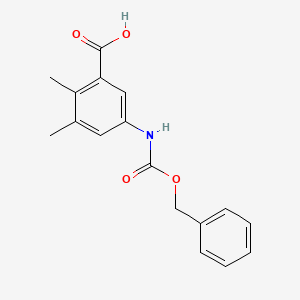
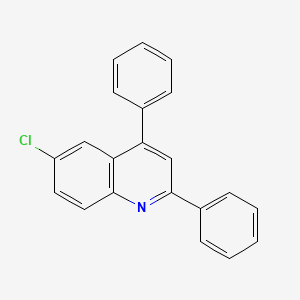

![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
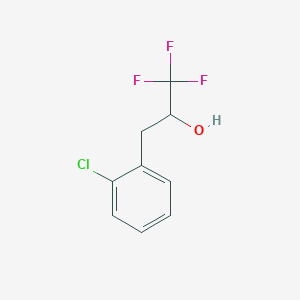
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)

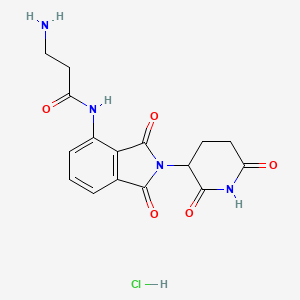
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

